![molecular formula C15H8Cl2N2O3 B5647687 2-(1,3-benzodioxol-5-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B5647687.png)
2-(1,3-benzodioxol-5-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(1,3-benzodioxol-5-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole often involves reactions that lead to the formation of 1,3,4-oxadiazole rings. For instance, the reaction between 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone has been documented to yield compounds with 1,3,4-oxadiazole rings, showcasing the diversity of synthetic pathways for such structures (Xu et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds containing 1,3,4-oxadiazole rings is characterized by specific dihedral angles and intermolecular interactions. For example, in a related compound, the 1,3,4-oxadiazole ring makes distinct dihedral angles with adjacent phenyl rings, which is crucial for understanding the spatial arrangement and potential reactivity of these molecules (Xu et al., 2005).
Chemical Reactions and Properties
The chemical behavior of 1,3,4-oxadiazole derivatives often involves reactions that are fundamental to their potential applications. For instance, the formation of thiazoles from 1,3,4-oxadiazoles through reactions with 3-chloropentane-2,4-dione demonstrates the chemical versatility and reactivity of these compounds, offering insights into their broader chemical properties (Paepke et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including crystal structure and intermolecular interactions, play a critical role in their characterization and potential applications. The crystallization in specific systems and the presence of hydrogen bonding are pivotal for understanding the stability and solid-state behavior of these molecules (Naveen et al., 2018).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazole derivatives, such as their reactivity towards different reagents and conditions, are essential for their functionalization and application in various domains. Studies have shown that these compounds can undergo a range of chemical transformations, leading to the creation of novel structures with diverse functionalities (Paepke et al., 2009).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-9-2-3-10(11(17)6-9)15-19-18-14(22-15)8-1-4-12-13(5-8)21-7-20-12/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMKCXPUQFIAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole |
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